N,1,2,2-Tetramethylhydrazine-1-carboxamide
Description
N,1,2,2-Tetramethylhydrazine-1-carboxamide is a chemical compound with the molecular formula C5H13N3O It is a derivative of hydrazinecarboxamide and is characterized by the presence of multiple methyl groups attached to the hydrazine and carboxamide moieties
Properties
CAS No. |
62917-67-3 |
|---|---|
Molecular Formula |
C5H13N3O |
Molecular Weight |
131.18 g/mol |
IUPAC Name |
1-(dimethylamino)-1,3-dimethylurea |
InChI |
InChI=1S/C5H13N3O/c1-6-5(9)8(4)7(2)3/h1-4H3,(H,6,9) |
InChI Key |
APAKEYLKKSNOKM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N(C)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1,2,2-Tetramethylhydrazine-1-carboxamide typically involves the reaction of hydrazine derivatives with methylating agents under controlled conditions. One common method involves the methylation of hydrazinecarboxamide using methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at a temperature of around 50-60°C. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,1,2,2-Tetramethylhydrazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The methyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce N,1,2,2-tetramethylhydrazine derivatives with fewer methyl groups .
Scientific Research Applications
N,1,2,2-Tetramethylhydrazine-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity and as a precursor for drug development.
Mechanism of Action
The mechanism of action of N,1,2,2-Tetramethylhydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. This inhibition can lead to alterations in metabolic pathways and cellular processes. Additionally, the compound’s ability to undergo redox reactions allows it to participate in oxidative stress responses and modulate cellular redox states .
Comparison with Similar Compounds
Similar Compounds
Hydrazinecarboxamide: The parent compound, which lacks the methyl groups present in N,1,2,2-Tetramethylhydrazine-1-carboxamide.
N,N-Dimethylhydrazine: A related compound with two methyl groups attached to the hydrazine moiety.
Tetramethylhydrazine: A compound with four methyl groups attached to the hydrazine moiety.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple methyl groups enhances its lipophilicity and stability, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets further distinguishes it from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
